molecular formula C23H27N3O4S B2989071 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-24-9

8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2989071
CAS No.: 1021111-24-9
M. Wt: 441.55
InChI Key: JYIYLXOLFWIPDO-UHFFFAOYSA-N
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Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3,4-dimethylphenyl sulfonyl group at position 8 and a 4-methylbenzyl group at position 3. The spirocyclic framework confers conformational rigidity, which is advantageous for target selectivity in medicinal chemistry . The sulfonyl moiety enhances metabolic stability and may influence receptor binding interactions, while the 4-methylbenzyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-4-7-19(8-5-16)15-26-21(27)23(24-22(26)28)10-12-25(13-11-23)31(29,30)20-9-6-17(2)18(3)14-20/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYLXOLFWIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of the spirohydantoin class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and related research findings.

  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 441.55 g/mol
  • IUPAC Name : 8-(3,4-dimethylphenyl)sulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Research indicates that compounds within the triazaspiro[4.5]decane class act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are critical in regulating hypoxia-inducible factors (HIFs), which play a significant role in erythropoiesis (the production of red blood cells) and cellular responses to low oxygen levels. By inhibiting these enzymes, the compound can potentially enhance erythropoietin (EPO) production, leading to increased red blood cell formation and improved oxygen delivery in tissues .

Biological Activity and Therapeutic Potential

  • Erythropoiesis Stimulation : The compound has been shown to upregulate EPO levels in preclinical studies. This is particularly relevant for treating conditions like anemia where increased red blood cell production is beneficial .
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can enhance biological activity against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects through modulation of signaling pathways involved in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Table 1 summarizes key findings from various studies involving spirohydantoins and related compounds:

Study ReferenceBiological ActivityFindings
ErythropoiesisSpirohydantoins significantly increased EPO levels in vivo.
Antitumor ActivityCompounds displayed potent activity against multiple cancer cell lines with favorable SAR profiles.
NeuroprotectionCertain derivatives showed promise in protecting neurons from degeneration-related damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Findings Reference
Target Compound 8-(3,4-dimethylphenylsulfonyl), 3-(4-methylbenzyl) Not explicitly provided Hypothesized to balance lipophilicity and metabolic stability based on substituent electronics.
RS102221 8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)] 649.08 5-HT2C receptor antagonist; used in neuropharmacology studies.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl 259.30 Intermediate in synthesis; demonstrates the impact of simple arylalkyl groups on solubility.
WASp-targeting SMC #13 8-(2,3-dihydro-1H-inden-2-yl), 3-(4-methoxybenzyl), 1-isobutyl Not provided Binds WASp selectively; induces degradation and inhibits malignant cell proliferation.
3-cyclopropylmethyl-1-[2-(4-methoxyphenyl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-cyclopropylmethyl, 1-[2-(4-methoxyphenyl)ethyl] Not provided Synthesized via palladium-catalyzed coupling; highlights synthetic versatility.
8-(2-Amino-5-chloro-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-(2-amino-5-chloro-3-fluoropyridinyl), 1-oxa Not provided Modifications at position 8 improve kinase inhibition potency.
8-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(3-chloro-5-(trifluoromethyl)pyridinyl) Not provided Discontinued in development; underscores challenges in optimizing pyridinyl substituents.

Structural and Functional Insights

Sulfonyl vs. Non-Sulfonyl Derivatives The target compound’s 3,4-dimethylphenyl sulfonyl group distinguishes it from analogs like RS102221, which has a bulkier trifluoromethylphenylsulfonamide chain. Sulfonyl groups generally enhance binding affinity to charged residues in receptor pockets but may reduce solubility . In contrast, non-sulfonyl derivatives (e.g., 8-benzyl) prioritize lipophilicity, making them intermediates for further functionalization .

Benzyl Group Variations

  • The 4-methylbenzyl substituent in the target compound likely improves metabolic stability compared to simpler benzyl groups (e.g., 8-benzyl ), as methyl groups block oxidative degradation pathways .
  • WASp-targeting SMC #13 uses a 4-methoxybenzyl group, which introduces electron-donating effects that could modulate target protein interactions .

Synthetic Methodologies

  • Microwave-assisted synthesis (e.g., Compound 84 ) reduces reaction times for spirocyclic compounds compared to traditional heating methods .
  • Palladium-catalyzed cross-coupling (e.g., 3-cyclopropylmethyl derivative ) enables diverse functionalization at position 8 .

Pharmacological Implications

  • Target Selectivity : The 3,4-dimethylphenyl sulfonyl group may confer selectivity for enzymes or receptors sensitive to steric hindrance, contrasting with RS102221 ’s preference for 5-HT2C receptors .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves the spirocyclic core and substituent orientations. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 6.1722 Å, b = 17.4561 Å) confirm stereochemistry .
  • NMR Spectroscopy :
    • 1^1H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups) and δ 7.1–7.4 ppm (aromatic protons) validate substituents .
    • 13^13C NMR : Carbonyl signals at δ 170–180 ppm confirm hydantoin and sulfonyl groups .
  • IR Spectroscopy : Bands at 1700–1750 cm1^{-1} (C=O stretching) and 1150 cm1^{-1} (S=O stretching) verify functional groups .

How do structural modifications influence the compound's biological activity?

Advanced Research Question
Key Structure-Activity Relationship (SAR) Findings :

  • Sulfonyl Group : The 3,4-dimethylphenylsulfonyl moiety enhances binding to enzymes like hypoxia-inducible factor prolyl hydroxylase (HIF PHD), with IC50_{50} values <100 nM .
  • Benzyl Substituents : A 4-methylbenzyl group at position 3 improves metabolic stability by reducing cytochrome P450 interactions .
  • Spirocyclic Core : Rigidity from the spiro[4.5]decane scaffold increases selectivity for target proteins over off-targets (e.g., hERG channels) .
    Methodology :
  • In Vitro Assays : Enzyme inhibition assays (e.g., PHD2 inhibition) and pharmacokinetic (PK) profiling in preclinical models guide optimization .
  • Computational Modeling : Docking studies predict interactions with active sites, such as hydrogen bonding with HIF PHD catalytic iron .

How can researchers address contradictions in pharmacological data across different studies?

Advanced Research Question
Common Contradictions :

  • Varied Efficacy : Antidiabetic activity (e.g., IC50_{50} = 10 μM in ) vs. HIF PHD inhibition (IC50_{50} <100 nM in ) arises from target-specific structural requirements.
  • Toxicity Discrepancies : Off-target effects (e.g., ALT enzyme elevation) may depend on substituent hydrophobicity .
    Resolution Strategies :
  • Standardized Assays : Use consistent protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 4-chlorophenylsulfonyl vs. 3,4-dimethylphenylsulfonyl) to identify trends .
  • Dose-Response Curves : Establish full curves to clarify potency thresholds and Hill slopes .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Advanced Research Question
Key Considerations :

  • Degradation Pathways : Hydrolysis of the sulfonyl group under acidic/alkaline conditions generates metabolites requiring LC-MS/MS analysis .
  • Bioaccumulation Potential : LogP values (~3.5) suggest moderate lipid solubility, necessitating bioconcentration factor (BCF) assays in fish models .
  • Ecotoxicology : Algal growth inhibition (72-hour EC50_{50}) and Daphnia magna mobility assays (48-hour LC50_{50}) are critical for risk assessment .
    Methodology :
  • Abiotic Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
  • Biotic Studies : Use OECD Test Guidelines 201 (algae) and 202 (Daphnia) to quantify toxicity .

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